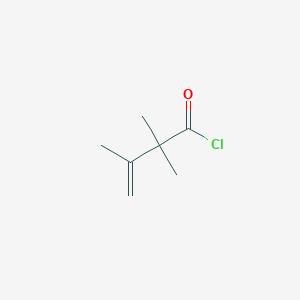
N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride is a quaternary ammonium compound. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its unique structure, which includes a methoxymethyl group attached to the nitrogen atom, making it distinct from other quaternary ammonium compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride typically involves the reaction of N,N-diethylethanamine with methoxymethyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-diethylethanamine+methoxymethyl chloride→N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The industrial production also includes purification steps to remove any impurities and ensure the quality of the final product.
化学反応の分析
Types of Reactions: N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-diethyl-N-(hydroxymethyl)ethanaminium chloride.
科学的研究の応用
N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of N,N-Diethyl-N-(methoxymethyl)ethanaminium chloride involves its interaction with cell membranes. The compound can insert itself into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include the lipid components of the cell membrane, and the pathways involved are related to membrane disruption and cell death.
Similar Compounds:
- N,N-Diethylethanaminium chloride
- N,N-Dimethyl-N-(methoxymethyl)ethanaminium chloride
- N,N-Diethyl-N-(ethoxymethyl)ethanaminium chloride
Comparison: this compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. Compared to N,N-Diethylethanaminium chloride, it has enhanced solubility in organic solvents and different reactivity patterns. The methoxymethyl group also influences its interaction with biological membranes, making it more effective in certain applications.
特性
| 80113-90-2 | |
分子式 |
C8H20ClNO |
分子量 |
181.70 g/mol |
IUPAC名 |
triethyl(methoxymethyl)azanium;chloride |
InChI |
InChI=1S/C8H20NO.ClH/c1-5-9(6-2,7-3)8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
XCJRGWNTOUYKAU-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)COC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)




![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)


